molecular formula C6H5FN4OS B12100481 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No.: B12100481
M. Wt: 200.20 g/mol
InChI Key: BMMSPZWKTCWKBD-UHFFFAOYSA-N
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Description

8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione typically involves the reaction of a pyrimidine derivative with a triazole derivative under specific conditions. One common method involves the condensation of 5-methoxy-1H-1,2,4-triazole-3-thiol with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methoxy groups enhances its stability and bioactivity compared to other triazolopyrimidine derivatives.

Properties

Molecular Formula

C6H5FN4OS

Molecular Weight

200.20 g/mol

IUPAC Name

8-fluoro-5-methoxy-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione

InChI

InChI=1S/C6H5FN4OS/c1-12-5-8-2-3(7)4-9-10-6(13)11(4)5/h2H,1H3,(H,10,13)

InChI Key

BMMSPZWKTCWKBD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NNC(=S)N21)F

Origin of Product

United States

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